1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
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Overview
Description
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is an organic compound that belongs to the class of ureas It features an indole ring substituted with a methyl group at the nitrogen atom and a phenylethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with phenylethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-phenylurea: Lacks the phenylethyl group, which may affect its biological activity.
1-(1H-indol-3-yl)-3-(1-phenylethyl)urea: Lacks the methyl group on the indole ring, which can influence its chemical reactivity and interactions.
1-(1-methyl-1H-indol-3-yl)-3-(2-phenylethyl)urea: Has a different substitution pattern on the phenylethyl group, potentially altering its properties.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-3-(1-phenylethyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the methyl group on the indole ring and the phenylethyl group on the urea moiety provides a distinct set of interactions and properties compared to similar compounds.
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13(14-8-4-3-5-9-14)19-18(22)20-16-12-21(2)17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDSJAQWQBIQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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